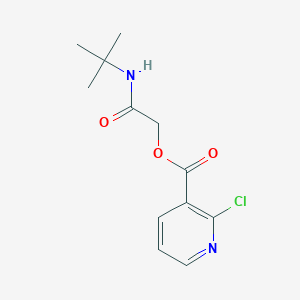

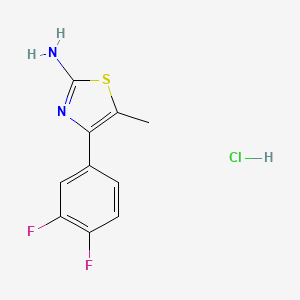

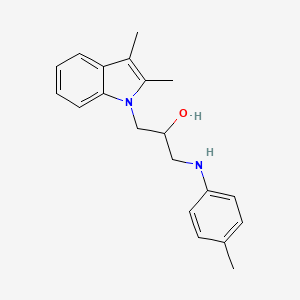

![molecular formula C7H18Cl2N2 B2530777 dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride CAS No. 1638760-25-4](/img/structure/B2530777.png)

dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. The compounds described in the papers share a common structural feature of a pyrrolidine ring, which is also present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include reactions such as Knoevenagel condensation, 1,3-dipolar cycloaddition, nitrile reduction, asymmetric Michael addition, and stereoselective alkylation . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate starting materials and reaction conditions to introduce the dimethylamine moiety and the dihydrochloride counterion.

Molecular Structure Analysis

Structural studies of similar compounds have been conducted using techniques such as 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular structure, including the confirmation of the pyrrolidine ring and the presence of specific functional groups. Intermolecular hydrogen bonding and other non-covalent interactions, such as C-H...π and N-H...π-facial hydrogen bonds, play a significant role in the stabilization of the crystal structure .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds synthesized. However, the presence of amine groups in the structures suggests that they could participate in typical amine reactions, such as forming salts with acids, engaging in nucleophilic substitution reactions, or acting as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds can affect the melting point and solubility of the compounds. The pyrrolidine ring contributes to the basicity of the amine group, which can be protonated to form salts, as would be the case with the dihydrochloride form of the compound of interest .

Aplicaciones Científicas De Investigación

Electrochemical Sensors for Paraquat Detection

A study reviewed electrochemical methods for detecting paraquat, a quaternary ammonium herbicide, in food samples. This research is relevant because it showcases the application of chemical analysis in ensuring food safety and environmental protection. The study highlights the use of modified electrodes for high selectivity and sensitivity in detecting paraquat in complex matrices like food, emphasizing the importance of electrochemical sensors in agricultural and food safety applications (Laghrib et al., 2020).

Health Risks of Herbicide Paraquat

Another study focuses on the environmental exposure and health risks of paraquat, indicating its significant impact on human health and the environment. This highlights the ongoing need for scientific research in understanding and mitigating the effects of chemical compounds used in agriculture on health and the environment (Tsai, 2013).

Biogenic Amines in Foods

Research on biogenic amines in foods discusses their roles in food spoilage, intoxication, and the formation of nitrosamines. This is particularly relevant in understanding the chemical interactions and transformations that can occur in food products, which have direct implications for food safety, preservation, and human health (Bulushi et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .

Biochemical Pathways

The compound affects the glucose metabolism pathway . By inhibiting Dipeptidyl peptidase 4, it increases the levels of incretin hormones, which stimulate insulin release. Insulin then promotes the uptake of glucose into cells, reducing blood glucose levels .

Result of Action

The molecular and cellular effects of the action of this compound are the increased levels of incretin hormones and insulin, leading to decreased blood glucose levels .

Propiedades

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMVPNXWDCQRG-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638760-25-4 |

Source

|

| Record name | dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

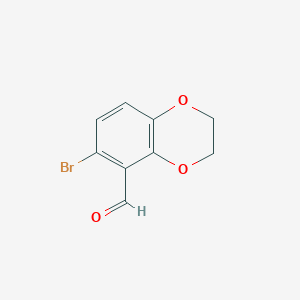

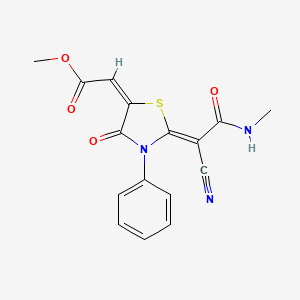

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

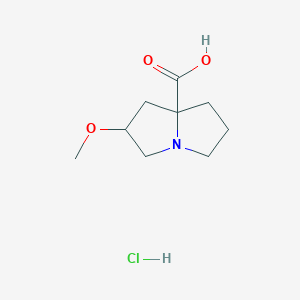

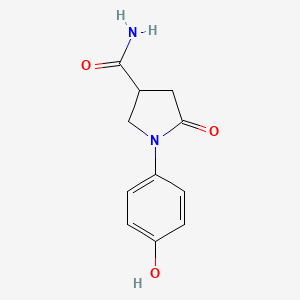

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

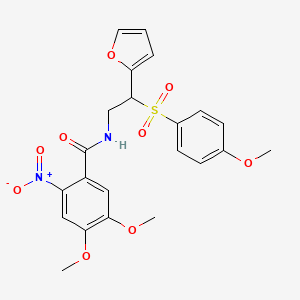

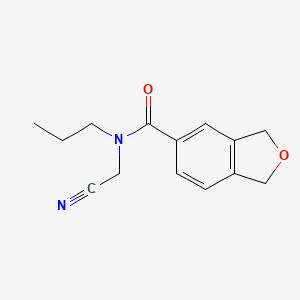

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)